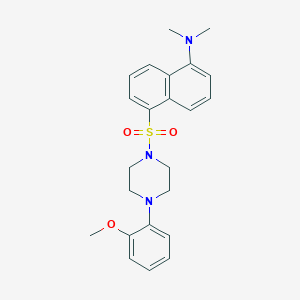

N-Dansyl-1-(2-methoxyphenyl)piperazine

Beschreibung

1-(2-Methoxyphenyl)piperazine is a versatile pharmacophore in medicinal chemistry, frequently incorporated into compounds targeting serotonin (5-HT) and dopamine (D2/D3) receptors. These compounds typically feature a piperazine core substituted at the 1-position with a 2-methoxyphenyl group, with additional modifications at the 4-position or via linker chains to optimize receptor affinity and selectivity .

Eigenschaften

IUPAC Name |

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTGCLFAGGBOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Sequence

The synthesis of N-Dansyl-1-(2-methoxyphenyl)piperazine follows a two-stage process:

-

Piperazine Functionalization : Introduction of the 2-methoxyphenyl group to the piperazine ring.

-

Dansyl Conjugation : Reaction with dansyl chloride (DNS-Cl) to attach the fluorescent dansyl moiety.

Piperazine Functionalization

The 2-methoxyphenyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. For example, N-Boc-piperazine reacts with 2-chloro-1-methoxybenzene under basic conditions (e.g., Na₂CO₃ or K₂CO₃) to form 1-(2-methoxyphenyl)-4-Boc-piperazine. This intermediate is subsequently deprotected using acidic hydrolysis (e.g., HCl) to yield 1-(2-methoxyphenyl)piperazine.

Dansylation Reaction

The free amine group of 1-(2-methoxyphenyl)piperazine reacts with dansyl chloride in acetonitrile or dichloromethane. The reaction is typically conducted at 50°C for 20 minutes, yielding this compound. Triethylamine (0.12%) is often added to scavenge HCl, enhancing reaction efficiency.

Reaction Equation :

Solvent and Base Selection

Molar Ratios and Temperature

-

Molar Ratio : A 1:1.2 ratio of piperazine derivative to dansyl chloride ensures complete monosubstitution. Excess DNS-Cl risks disubstitution, complicating purification.

-

Temperature : Reactions conducted at 25–40°C balance reaction rate and product stability.

Large-Scale Production and Industrial Adaptations

Continuous Flow Reactors

For industrial-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer. This method reduces reaction times by 30% compared to batch processes and improves yield consistency.

Purification Techniques

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >99% purity.

-

Crystallization : Recrystallization from ethanol/water mixtures removes unreacted dansyl chloride.

Table 1: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Time (h) |

|---|---|---|---|

| Column Chromatography | 99.5 | 85 | 4–6 |

| Crystallization | 98.2 | 78 | 8–12 |

| Centrifugal Partition | 97.8 | 80 | 3–4 |

Analytical Validation and Quality Control

Derivatization Efficiency

Derivatization with dansyl chloride is monitored via UHPLC-FLD (ultrahigh-performance liquid chromatography with fluorescence detection). The monosubstituted product (1-dansyl piperazine) exhibits a retention time of 6.2 minutes under the following conditions:

Stability Studies

The derivative remains stable for 12 hours at room temperature but degrades by 15% after 24 hours. Long-term storage at -20°C in amber vials preserves integrity for >6 months.

Challenges and Mitigation Strategies

Impurity Profiles

Common impurities include:

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Triethylamine, pyridine.

Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential antidepressant-like activity. Research indicates that derivatives of piperazine, including N-Dansyl-1-(2-methoxyphenyl)piperazine, exhibit significant affinity toward serotonergic receptors such as 5-HT1A and 5-HT7.

- Antidepressant Activity : Studies have shown that certain derivatives demonstrate promising antidepressant-like effects in animal models, outperforming traditional antidepressants like imipramine at lower doses. The efficacy is linked to high receptor affinity, which correlates with therapeutic potential .

Antioxidative Properties

This compound and its analogs have been evaluated for their antioxidative properties. These compounds can protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels and stabilizing mitochondrial function.

- Mechanism : The antioxidative effect is attributed to the activation of the Nrf2 pathway, crucial for cellular defense against oxidative stress .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays demonstrating inhibition of cancer cell proliferation across various cell lines.

- Cytotoxic Effects : Some derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent cytotoxic effects through apoptosis induction via modulation of BCL2 and caspase pathways .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for detecting piperazine residues in biological samples.

Method Development

A reliable method using ultrahigh-performance liquid chromatography (UHPLC) coupled with fluorescence detection has been developed for estimating piperazine residues in chicken tissues and pork. This method employs dansyl chloride as the derivatization reagent, enhancing detection sensitivity due to the fluorescent characteristics of the dansyl group .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Receptor/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Antidepressant | 5-HT1A, 5-HT7 | Increased serotonin activity | |

| Antioxidative | Nrf2 Pathway | Reduced ROS levels | |

| Anticancer | BCL2/Caspase Pathway | Induction of apoptosis |

Table 2: Affinity and Efficacy Data

| Compound Name | Ki Value (nM) | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | <1 | 16.98 | Antidepressant |

| This compound | - | <10 | Anticancer |

| Various Piperazine Derivatives | - | Varies | Antioxidative |

Case Study 1: Antidepressant Efficacy

In a series of experiments assessing antidepressant-like effects using animal models, derivatives of this compound significantly reduced immobility time compared to control groups, indicating enhanced mood-lifting properties .

Case Study 2: Neuroprotective Effects

Research involving SH-SY5Y neuronal cells treated with various concentrations of this compound derivatives showed a marked decrease in cell apoptosis when exposed to oxidative stressors, suggesting potential applications in neurodegenerative disease treatment .

Wirkmechanismus

The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Receptor Affinity Profiles

5-HT1A Receptor

- Compound 9 (2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one): Exhibits very high in vitro binding affinity for 5-HT1A receptors, attributed to the isoindol-1-one moiety and ethyl linker .

- Compound 18 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine): Demonstrates exceptional 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself. The phthalimido-butyl substituent at the 4-position enhances binding .

- HBK-14/HBK-15: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties. These compounds lack direct affinity data but show antidepressant and anxiolytic activity in behavioral assays .

Dopamine D2/D3 Receptors

- Compound 25 (1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine): Displays high D2 affinity (Ki = 54 nM). The phenethyl-piperidine group and nitro substitution optimize interactions with the D2 receptor’s arylpiperazine binding site .

- Propanamide Derivatives : 1-(2-Methoxyphenyl)piperazine-linked propanamides (e.g., 19 ) show lower anticancer activity compared to phenylpiperazine analogues (e.g., 18 ), highlighting the impact of substituent bulk and linker length .

Structural Modifications and SAR

Contradictory Findings

Therapeutic Potential

- Anticancer Agents : Propanamide derivatives (e.g., 18 ) show cytotoxic activity, though less potent than phenylpiperazine counterparts .

- Neuroimaging Probes : Radiolabeled 1-(2-methoxyphenyl)piperazine derivatives (e.g., p-MPPF) serve as PET tracers for 5-HT1A receptor mapping .

Key Receptor Affinities

| Compound | Target | Ki (nM) | Structure | Reference |

|---|---|---|---|---|

| Compound 18 | 5-HT1A | 0.6 | Phthalimido-butyl substituent | |

| Compound 25 | D2 | 54 | Phenethyl-piperidine hybrid | |

| p-MPPF | 5-HT1A | N/A* | Fluorinated benzamidoethyl linker |

Biologische Aktivität

N-Dansyl-1-(2-methoxyphenyl)piperazine is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a dansyl moiety, which is known for its fluorescent properties, attached to a piperazine ring substituted with a 2-methoxyphenyl group. Its structural characteristics make it a candidate for various research applications, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dansyl group enhances the compound's ability to act as a fluorescent probe, allowing for real-time monitoring of biological processes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant-Like Activity

Research has indicated that derivatives of piperazine, including those related to this compound, exhibit significant affinity toward serotonergic receptors such as 5-HT1A and 5-HT7. A study demonstrated that certain derivatives showed promising antidepressant-like activity in animal models, outperforming traditional antidepressants like imipramine in efficacy at lower doses . The most effective compounds displayed Ki values indicating high receptor affinity, which correlates with their potential therapeutic effects.

Antioxidative Properties

Recent studies have explored the antioxidative properties of piperazine derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. These studies revealed that certain derivatives could significantly reduce reactive oxygen species (ROS) levels and stabilize mitochondrial function, thereby promoting cell survival . The mechanism involves activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Anticancer Activity

This compound and its analogs have also been investigated for their anticancer properties. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation across various cell lines. For example, some derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent cytotoxic effects . The mechanism of action appears to involve apoptosis induction through modulation of BCL2 and caspase pathways.

Table 1: Biological Activities of this compound Derivatives

Table 2: Affinity and Efficacy Data

| Compound Name | Ki Value (nM) | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | <1 | 16.98 | Antidepressant |

| This compound | - | <10 | Anticancer |

| Various Piperazine Derivatives | - | Varies | Antioxidative |

Case Study 1: Antidepressant Efficacy

A series of experiments were conducted using this compound derivatives in animal models to assess their antidepressant-like effects. The tail suspension test indicated that these compounds significantly reduced immobility time compared to control groups, suggesting enhanced mood-lifting properties .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, SH-SY5Y neuronal cells were treated with various concentrations of this compound derivatives. Results showed a marked decrease in cell apoptosis when exposed to oxidative stressors, highlighting the potential use of these compounds in treating neurodegenerative diseases .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Dansylation | Dansyl chloride, EtN, CHCl, 0°C → RT | ~75% | |

| Purification | Silica gel, 10% MeOH/NHOH | 85–90% |

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Enantiomeric control requires chiral auxiliaries or resolution techniques:

- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol (85:15) to separate enantiomers .

- Asymmetric synthesis : Incorporate enantiopure intermediates (e.g., (S)-1-(2-methoxyphenyl)piperazine) using chiral catalysts like (+)-chlorodiisopinocampheylborane .

- Circular dichroism (CD) : Validate purity by observing distinct Cotton effects for each enantiomer (e.g., λ = 250–300 nm) .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

- -NMR : Identify dansyl aromatic protons (δ 8.5–7.1 ppm) and piperazine methylene signals (δ 3.0–2.5 ppm) .

- LC-MS : Confirm molecular ion ([M+H]+ ≈ 454) and fragmentation patterns (e.g., loss of SO from dansyl group) .

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm) and methoxy C-O bonds (~1250 cm) .

Advanced: How can computational modeling optimize receptor-binding studies?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB ID: 3PBL). Focus on hydrogen bonds between dansyl sulfonyl and Tyr365 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-methoxyphenyl conformation in lipid bilayers .

- QSAR : Correlate logP values (calculated ≈ 3.2) with blood-brain barrier permeability using Molinspiration .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage : Keep at -20°C in amber vials under argon to prevent oxidation of the methoxyphenyl group .

- Degradation signs : Monitor color change (yellow → brown) via UV-Vis (λ = 320 nm) and HPLC purity (<95% indicates decomposition) .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293-D3R) and control ligands (e.g., raclopride for dopamine receptors) .

- Metabolic stability : Compare hepatic microsomal half-lives (e.g., human vs. rat) to explain species-specific IC variations .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) in dose-response curves .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to limit inhalation of dansyl chloride vapors (TLV = 0.1 ppm) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design SAR studies for derivatives?

Answer:

- Core modifications : Replace methoxyphenyl with 2,4-dichlorophenyl to assess halogen effects on receptor affinity .

- Dansyl analogs : Substitute dimethylamino with diethylamino to study steric impacts on fluorescence properties .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.